molecular formula C42H28N6 B1590334 5,15-Diphenyl-10,20-di(4-pyridyl)-21H,23H-porphine CAS No. 71410-72-5

5,15-Diphenyl-10,20-di(4-pyridyl)-21H,23H-porphine

Cat. No. B1590334
CAS RN: 71410-72-5
M. Wt: 616.7 g/mol
InChI Key: JFZMPMUVAUHIST-UHFFFAOYSA-N
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Description

5,15-Diphenyl-10,20-di(4-pyridyl)-21H,23H-porphine (DPyP) is a synthetic porphyrin . It has been used in the fabrication of a metallic cobalt nanoparticle-implanted graphene oxide nanohybrid (GO-Co-DPyP) .


Synthesis Analysis

The synthesis of DPyP involves the implantation of metallic cobalt nanoparticles in graphene oxide (GO). This process results in a stronger interaction between GO and DPyP, which enlarges the included angle between DPyP and GO .


Molecular Structure Analysis

The molecular formula of DPyP is C44H28N6O4, and it has a molecular weight of 704.73 . The structure of DPyP includes two phenyl groups and two pyridyl groups attached to a porphyrin core .


Chemical Reactions Analysis

DPyP has been used in photocatalytic reactions for hydrogen evolution. The GO-Co-DPyP nanohybrid showed higher photocatalytic activity for hydrogen evolution, which was about two times higher than that of Co2+ implanted in the GO .

Scientific Research Applications

Synthesis and Separation Methods

5,15-Diphenyl-10,20-di(4-pyridyl)-21H,23H-porphine and its derivatives have been the subject of various synthesis and separation methods. For instance, Xiao-yong Zou reported improvements in the method of separation and synthesis of hydroxyphenyl-21H,23H-porphine derivatives, enhancing efficiency and product purity (Zou, 2000).

Photophysical Properties

Research by Makarska-Białokoz and Gładysz-Płaska examined the behavior of porphyrins like 5,10,15,20-tetraphenyl-21H,23H-porphine (H2TPP) and its derivatives under visible light irradiation in chloroform with β-myrcene, highlighting their potential in photophysical applications (Makarska-Białokoz & Gładysz-Płaska, 2016).

Fluorometric Studies

The ion-association adsorption of ionic derivatives of porphyrin, including variants similar to 5,15-Diphenyl-10,20-di(4-pyridyl)-21H,23H-porphine, has been explored using total internal reflection fluorometry, providing insights into their interfacial behavior (Saitoh & Watarai, 1997).

Electrochemical Studies

Zhang, Lever, and Pietro investigated the ion association of hexacyanoferrate(III)/(II) with derivatives of porphyrin like 5,15-Diphenyl-10,20-di(4-pyridyl)-21H,23H-porphine, using surface cyclic voltammetry. This study contributes to understanding the electrochemical properties of these compounds (Zhang, Lever, & Pietro, 1997).

Potential in Medical Applications

Matthews, Pouton, and Threadgill developed monofunctionalised derivatives of 5,10,15,20-tetraphenyl-21H,23H-porphine (TPP) for potential use in medical applications, such as in magnetic resonance imaging (MRI) (Matthews, Pouton, & Threadgill, 1999).

Fluorescence Probes for Phospholipids

Ibrahim et al. investigated the use of tetrakis(3-hydroxyphenyl)-21H,23H-porphine, a porphyrin derivative, as a fluorescence probe for phospholipids, demonstrating its potential in detecting lipid assemblies (Ibrahim et al., 2011).

Gas Sensing Applications

Pedrosa et al. utilized asymmetrically substituted porphyrins, similar in structure to 5,15-Diphenyl-10,20-di(4-pyridyl)-21H,23H-porphine, to study their response to NO2 gas. This research highlights the potential of these compounds in gas sensing applications (Pedrosa et al., 2002).

Photoluminescence and Crystal Structure

Chen's study on a novel polyoxomolybdate porphyrin with diprotonated porphyrin as a counter-cation provides insight into the photoluminescence and crystal structure of such compounds, which may be relevant for materials science and photonics (Chen, 2020).

Porphyrin Assemblies and Chirality

Rong et al. explored the molecular assemblies and chiroptical properties of achiral porphyrins, shedding light on the potential applications of 5,15-Diphenyl-10,20-di(4-pyridyl)-21H,23H-porphine in creating chiral structures (Rong et al., 2012).

Cancer Treatment Potential

Guo, Li, and Zhang synthesized nitrogen heterocycle porphyrins, akin to 5,15-Diphenyl-10,20-di(4-pyridyl)-21H,23H-porphine, to assess their anticancer activity, suggesting their potential use in medical treatments (Guo, Li, & Zhang, 2003).

Molecular Tweezers and Host-Guest Interactions

Johnpeter et al. investigated the use of porphyrin derivatives as molecular tweezers, which could encapsulate guest molecules, indicating potential applications in molecular recognition and nanotechnology (Johnpeter et al., 2012).

Charge Transport Pathways

Li and Borguet's study on charge transport through single porphyrin molecules like 5,15-Diphenyl-10,20-di(4-pyridyl)-21H,23H-porphine contributes to the understanding of molecular electronics and nanotechnology (Li & Borguet, 2012).

Future Directions

The study of DPyP in the context of photocatalytic hydrogen evolution provides some theoretical and experimental basis for the assembly and photocatalytic performance of GO-based composites by interfacial modification . This suggests potential future directions in the development of efficient photocatalysts for hydrogen production.

properties

IUPAC Name

10,20-diphenyl-5,15-dipyridin-4-yl-21,22-dihydroporphyrin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H28N6/c1-3-7-27(8-4-1)39-31-11-15-35(45-31)41(29-19-23-43-24-20-29)37-17-13-33(47-37)40(28-9-5-2-6-10-28)34-14-18-38(48-34)42(30-21-25-44-26-22-30)36-16-12-32(39)46-36/h1-26,45,47H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZMPMUVAUHIST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=NC=C7)C8=CC=CC=C8)C9=CC=NC=C9)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H28N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20514255
Record name 5,15-Diphenyl-10,20-di(pyridin-4-yl)porphyrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20514255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

616.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10,20-Diphenyl-5,15-dipyridin-4-yl-21,22-dihydroporphyrin

CAS RN

71410-72-5
Record name 5,15-Diphenyl-10,20-di(pyridin-4-yl)porphyrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20514255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AE Likhonina, GM Mamardashvili, IA Khodov… - Polymers, 2023 - mdpi.com
Supramolecular metalloporphyrin polymers formed by binding tetrapyrrolic macrocycle peripheral nitrogen atoms to Pd(II) cations and Sn(IV)porphyrins extra-ligands reaction centers to …
Number of citations: 1 www.mdpi.com

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